2(1H)-喹喔啉酮,3-(2-噻吩基)-

描述

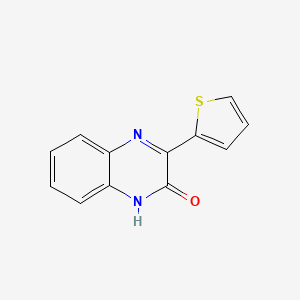

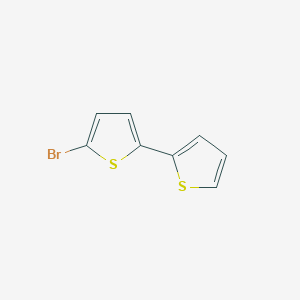

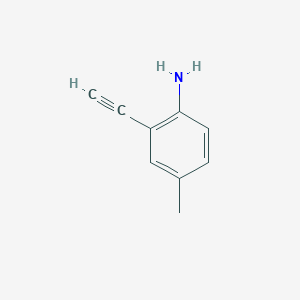

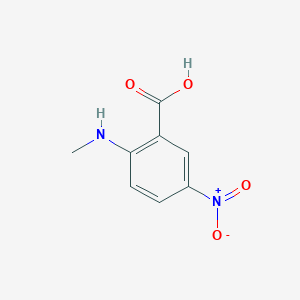

Quinoxalin-2(1H)-ones are a class of nitrogen-containing heterocycles that have attracted considerable interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The compound "2(1H)-Quinoxalinone, 3-(2-thienyl)-" is a derivative of quinoxalin-2(1H)-one, where a thiophene ring is attached at the 3-position of the quinoxaline core. This modification is expected to influence the electronic properties and reactivity of the molecule, making it a subject of research in the context of organic synthesis and functional material development .

Synthesis Analysis

The synthesis of 3-thioquinoxalinones, including those with a 2-thienyl substituent, can be achieved through various methods. An electrochemical approach for the C(sp2)-H thioetherification of quinoxalin-2(1H)-ones with thiols has been reported, which proceeds under metal- and chemical oxidant-free conditions to afford 3-alkylthiol substituted quinoxalin-2(1H)-ones . Additionally, side-chain lithiation of 3-alkyl-1H-quinoxaline-2-thiones followed by reaction with electrophiles has been used to synthesize modified 3-substituted 1H-quinoxaline-2-thiones . These methods demonstrate the versatility of synthetic approaches available for the modification of the quinoxaline core .

Molecular Structure Analysis

The molecular structure of 2-(1H)-Quinoxalinone, 3-(2-thienyl)- derivatives is characterized by the presence of a quinoxaline core and a thiophene ring. The interaction between these two aromatic systems can lead to interesting electronic properties. For instance, the synthesis and crystal structures of pyrrolo[2,3-b]quinoxaline derivatives containing a 2-thienyl substituent have been studied, revealing π-π interactions between antiparallel oriented pyrroloquinoxaline cores . These interactions are crucial for understanding the optical properties and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of quinoxaline derivatives can be quite diverse. For example, quinoxaline-2,3-dicarboxylic anhydride has been shown to react with heterocyclic amines to yield novel substituted quinoxalines and other heterocyclic systems . Similarly, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, indicating its potential in analytical applications . These studies highlight the chemical versatility of quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1H)-Quinoxalinone, 3-(2-thienyl)- derivatives are influenced by the nature of the substituents and the extent of conjugation in the molecule. For instance, 2-(thienyl)quinoxaline derivatives have been shown to display variable fluorescence properties, which can be tuned by modifying the thiophene or quinoxaline rings . Additionally, the cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes promoted by Brønsted acids leads to the formation of 3-benzyl-2-aryl-thieno[2,3-b]quinoxalines, showcasing the influence of acid catalysis on the synthesis of these compounds . These properties are essential for the development of new materials and pharmaceuticals .

科学研究应用

生物学和药理学应用

喹喔啉酮以其含氮杂环结构为特征,常见于各种药理活性化合物中。它们的通用性和合成可及性导致了许多具有重要生物学应用的衍生物出现。例如,基于喹喔啉酮的衍生物已进入各种临床试验,展示了它们在药物应用中的潜力。这归因于它们的广泛生物活性以及进行各种衍生化过程以增强其药理特性的能力 (Shi 等人,2017 年)。

合成和化学应用

喹喔啉酮衍生物的合成已通过各种创新方法进行探索,包括无金属 C3-烷氧羰基化。该过程促进了喹喔啉-3-羰基化合物的有效制备,突出了喹喔啉酮及其类似物的合成多功能性。此类方法对于开发具有潜在生物学应用的新型化合物至关重要,证明了喹喔啉酮在合成化学中的重要性 (Xie 等人,2019 年)。

抗菌活性

喹喔啉酮衍生物作为抗菌剂已显示出有希望的结果。通过微波辐照技术开发 2-喹喔啉酮-3-腙衍生物,产生了对微生物病原体具有显着效力的化合物。这表明喹喔啉酮衍生物在应对传染病挑战方面的潜力,进一步强调了它们在药物化学中的相关性 (Ajani 等人,2010 年)。

光学和电致变色应用

对喹喔啉酮的研究已扩展到药理学应用之外,包括材料科学,其中利用了它们的光物理特性。例如,喹喔啉酮衍生物已用于制备荧光探针,用于检测硫化氢,展示了它们在化学传感和成像应用中的实用性 (Renault 等人,2017 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-thiophen-2-yl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-11(10-6-3-7-16-10)13-8-4-1-2-5-9(8)14-12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIKCZVHLJFOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352351 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Quinoxalinone, 3-(2-thienyl)- | |

CAS RN |

64532-10-1 | |

| Record name | 3-(2-thienyl)-1,2-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)